Cas no 1783316-61-9 (2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid)

2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with a carboxylic acid functional group at the 7-position and a methyl substituent at the 2-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its rigid heterocyclic framework contributes to enhanced binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined synthetic route and high purity ensure consistent performance in research and industrial applications.
2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid structure
1783316-61-9 structure
商品名:2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid
CAS番号:1783316-61-9
MF:
メガワット:
MDL:MFCD30497475
CID:4613865
PubChem ID:84063268

2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid
    • MDL: MFCD30497475

2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-264595-1.0g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
1.0g
$1057.0 2024-06-18
Enamine
EN300-264595-0.05g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
0.05g
$245.0 2024-06-18
TRC
M223578-50mg
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9
50mg
$ 230.00 2022-06-04
Enamine
EN300-264595-0.25g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
0.25g
$524.0 2024-06-18
Enamine
EN300-264595-5.0g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
5.0g
$3065.0 2024-06-18
Enamine
EN300-264595-10.0g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
10.0g
$4545.0 2024-06-18
Enamine
EN300-264595-1g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
1g
$1057.0 2023-09-14
Aaron
AR01C6GO-500mg
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
500mg
$1158.00 2025-02-09
Aaron
AR01C6GO-1g
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
1g
$1479.00 2023-12-14
Aaron
AR01C6GO-100mg
2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
1783316-61-9 95%
100mg
$529.00 2025-02-09

2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acid 関連文献

2-methyl-1H-imidazo4,5-cpyridine-7-carboxylic acidに関する追加情報

2-Methyl-1H-Imidazo[4,5-c]Pyridine-7-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1783316-61-9, commonly referred to as 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[4,5-c]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The imidazo[4,5-c]pyridine core of this molecule is a fused bicyclic system that contributes to its stability and bioactivity.

Recent studies have highlighted the carboxylic acid functionality at the 7-position of the imidazo[4,5-c]pyridine ring as a key determinant of its pharmacological properties. This functional group not only enhances the compound's solubility in aqueous media but also facilitates its interaction with various biological targets. The methyl group substitution at the 2-position further modulates the electronic properties of the molecule, potentially influencing its binding affinity to specific receptors or enzymes.

One of the most promising applications of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid lies in its potential as a lead compound for drug discovery. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could serve as a basis for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to current therapies.

In addition to its enzymatic inhibitory properties, this compound has also been investigated for its potential role in anticancer therapy. Preclinical studies have demonstrated that 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The mechanism underlying this activity appears to involve modulation of apoptosis pathways and inhibition of tumor angiogenesis.

The synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the imidazo[4,5-c]pyridine ring system through cyclization reactions and subsequent functionalization to introduce the methyl and carboxylic acid groups. Optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.

From an analytical standpoint, this compound has been characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have provided detailed insights into its molecular structure and conformational preferences. Furthermore, computational modeling studies have been employed to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing its suitability as a drug candidate.

Looking ahead, ongoing research is focused on further elucidating the molecular mechanisms by which 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid exerts its biological effects. Collaborative efforts between academic institutions and pharmaceutical companies are also underway to explore its potential for clinical development. If successful, this compound could pave the way for a new generation of therapeutics targeting chronic inflammatory diseases and cancer.

In conclusion, 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid represents a compelling example of how structural modifications in heterocyclic compounds can lead to molecules with significant therapeutic potential. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound stands poised to make a meaningful impact in the field of medicinal chemistry.

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